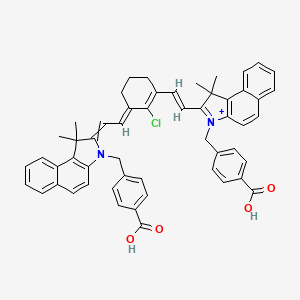

IR-825

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C54H48ClN2O4+ |

|---|---|

Molecular Weight |

824.4 g/mol |

IUPAC Name |

4-[[2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid |

InChI |

InChI=1S/C54H47ClN2O4/c1-53(2)46(56(32-34-16-20-40(21-17-34)51(58)59)44-28-24-36-10-5-7-14-42(36)48(44)53)30-26-38-12-9-13-39(50(38)55)27-31-47-54(3,4)49-43-15-8-6-11-37(43)25-29-45(49)57(47)33-35-18-22-41(23-19-35)52(60)61/h5-8,10-11,14-31H,9,12-13,32-33H2,1-4H3,(H-,58,59,60,61)/p+1 |

InChI Key |

SPEHNGMUCASLRM-UHFFFAOYSA-O |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CC4=CC=C(C=C4)C(=O)O)/C=C/C5=C(/C(=C/C=C6C(C7=C(N6CC8=CC=C(C=C8)C(=O)O)C=CC9=CC=CC=C97)(C)C)/CCC5)Cl)C |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CC4=CC=C(C=C4)C(=O)O)C=CC5=C(C(=CC=C6C(C7=C(N6CC8=CC=C(C=C8)C(=O)O)C=CC9=CC=CC=C97)(C)C)CCC5)Cl)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Photophysical Properties of IR-825 Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-825 is a near-infrared (NIR) heptamethine cyanine (B1664457) dye that has garnered significant attention in biomedical research, particularly in the fields of cancer diagnostics and therapeutics. Its strong absorption and fluorescence in the NIR window (700-900 nm), a spectral range where biological tissues are most transparent, make it an ideal candidate for deep-tissue imaging and light-activated therapies. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for their characterization, and an exploration of its mechanisms of action in therapeutic applications.

Core Photophysical Properties of this compound

The utility of this compound in biomedical applications is fundamentally dictated by its interaction with light. The key photophysical parameters are summarized below.

| Photophysical Property | Value | Solvent/Conditions |

| Absorption Maximum (λ_max_) | ~600 nm and ~820 nm | Varies with solvent polarity |

| Emission Maximum (λ_em_) | ~650 nm (with 600 nm excitation) | Varies with solvent polarity |

| Fluorescence Quantum Yield (Φ_F_) | 0.42 | Upon 600 nm excitation |

| Molar Extinction Coefficient (ε) | Data not available in searched literature | - |

| Fluorescence Lifetime (τ_F_) | Data not available in searched literature | - |

Note: The photophysical properties of cyanine dyes are highly sensitive to their environment, including solvent polarity, viscosity, and binding to macromolecules.

Experimental Protocols

Accurate characterization of the photophysical properties of this compound is crucial for its effective application. Below are detailed methodologies for determining its key parameters.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Materials:

-

This compound dye

-

High-purity solvent (e.g., DMSO, methanol, or PBS)

-

Calibrated UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Analytical balance

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a concentrated stock solution.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Absorbance Measurement:

-

Use the pure solvent to blank the spectrophotometer at the desired wavelength range.

-

Measure the absorbance of each dilution at the wavelength of maximum absorbance (λ_max_).

-

-

Data Analysis:

-

Plot a graph of absorbance versus concentration.

-

The molar extinction coefficient (ε) is calculated from the slope of the linear fit of the data, according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette.

-

Determination of Fluorescence Quantum Yield (Φ_F_)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method, using a standard with a known quantum yield, is commonly employed.

Materials:

-

This compound dye solution of known absorbance

-

A standard fluorescent dye with a known quantum yield in the same spectral region (e.g., Indocyanine Green in DMSO)

-

Fluorescence spectrophotometer

-

Quartz cuvettes

Procedure:

-

Solution Preparation: Prepare a series of dilute solutions of both the this compound sample and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement:

-

Record the fluorescence emission spectrum of each solution, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the emission spectrum for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both.

-

The quantum yield of the sample (Φ_F_(sample)) is calculated using the following equation: Φ_F_(sample) = Φ_F_(std) * (m_sample_ / m_std_) * (η_sample_² / η_std_²) where Φ_F_(std) is the quantum yield of the standard, m is the slope from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

-

Determination of Fluorescence Lifetime (τ_F_)

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for its measurement.

Materials:

-

This compound dye solution

-

Pulsed light source (picosecond laser)

-

Fast photodetector (e.g., single-photon avalanche diode)

-

TCSPC electronics

Procedure:

-

Instrument Setup: The sample is excited by a high-repetition-rate pulsed laser. The time difference between the laser pulse and the arrival of the first emitted photon at the detector is measured.

-

Data Acquisition: This process is repeated for a large number of excitation pulses to build a histogram of photon arrival times.

-

Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ_F_). The instrument response function (IRF) must be measured and accounted for in the analysis for accurate results.

Cellular Uptake and Therapeutic Mechanisms

This compound is primarily utilized in cancer therapy for its roles in photothermal therapy (PTT) and photodynamic therapy (PDT).

Cellular Uptake Mechanism

The cellular uptake of free this compound dye is not extensively documented. However, for cyanine dyes in general, cellular accumulation can be influenced by ATP-binding cassette (ABC) transport proteins. When encapsulated in nanoparticles, the uptake of this compound is significantly enhanced and occurs primarily through endocytosis. This process is energy-dependent and can be influenced by factors such as nanoparticle size, surface charge, and the cell type.

Photothermal Therapy (PTT) Mechanism

In PTT, this compound acts as a photothermal agent, converting absorbed NIR light energy into heat. This localized hyperthermia induces cancer cell death primarily through necrosis. The elevated temperature disrupts cellular membranes, denatures proteins, and leads to irreversible damage to the cell.

Photodynamic Therapy (PDT) Signaling Pathway

Upon excitation with light of an appropriate wavelength, this compound can also act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen. These highly reactive species induce oxidative stress within the cancer cells, leading to apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key signaling molecules such as caspases are activated, culminating in programmed cell death.

Conclusion

This compound is a promising NIR dye with significant potential in the diagnosis and treatment of cancer. Its strong absorbance in the NIR region makes it an effective agent for both photothermal and photodynamic therapies. While some of its core photophysical properties are established, further research is needed to fully characterize its molar extinction coefficient and fluorescence lifetime under various conditions. A deeper understanding of its cellular uptake mechanisms and the specific signaling pathways it modulates will be critical for optimizing its therapeutic efficacy and advancing its clinical translation. The experimental protocols and mechanistic overviews provided in this guide serve as a valuable resource for researchers and professionals working to harness the full potential of this compound in the fight against cancer.

In-Depth Technical Guide to the Near-Infrared Dye IR-825: Chemical Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the near-infrared (NIR) fluorescent dye IR-825, detailing its chemical structure, a plausible synthesis pathway, and its applications in biomedical research, particularly in cancer therapy. This document is intended to serve as a core resource for professionals in the fields of chemistry, biology, and drug development.

Chemical Structure and Properties of this compound

This compound is a heptamethine cyanine (B1664457) dye characterized by its strong absorption and fluorescence in the near-infrared spectrum. Its chemical identity is established by the following properties:

-

IUPAC Name: 3-(4-carboxybenzyl)-2-((E)-2-((E)-3-((Z)-2-(3-(4-carboxybenzyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium bromide[1]

-

CAS Number: 1558079-49-4[1]

-

Chemical Formula: C₅₄H₄₈BrClN₂O₄[1]

-

Molecular Weight: 904.34 g/mol [1]

The structure of this compound features a polymethine chain connecting two substituted benzo[e]indolium (B1264472) heterocyclic systems. The presence of two carboxylic acid groups on the benzyl (B1604629) substituents enhances its potential for bioconjugation.

| Property | Value |

| IUPAC Name | 3-(4-carboxybenzyl)-2-((E)-2-((E)-3-((Z)-2-(3-(4-carboxybenzyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium bromide[1] |

| CAS Number | 1558079-49-4[1] |

| Chemical Formula | C₅₄H₄₈BrClN₂O₄[1] |

| Molecular Weight | 904.34 g/mol [1] |

| Appearance | Solid/Powder |

| Solubility | Soluble in organic solvents such as DMSO. |

| Purity (Typical) | ≥95% |

Synthesis of this compound

Synthesis of Key Intermediates

The synthesis of this compound likely involves two primary intermediates:

-

1,1-dimethyl-3-(4-carboxybenzyl)-2H-benzo[e]indolium bromide: This substituted indolenium salt forms the heterocyclic core of the dye.

-

2-chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde (B1588579): This dialdehyde (B1249045) derivative serves as the linker for the polymethine chain.

2.1.1. Proposed Synthesis of 1,1-dimethyl-3-(4-carboxybenzyl)-2H-benzo[e]indolium bromide

A potential route to this intermediate involves the alkylation of 1,1,2-trimethyl-1H-benzo[e]indole with 4-(bromomethyl)benzoic acid.

Experimental Protocol (Hypothetical):

-

Reaction: A mixture of 1,1,2-trimethyl-1H-benzo[e]indole and a slight molar excess of 4-(bromomethyl)benzoic acid would be dissolved in a suitable high-boiling point solvent such as acetonitrile (B52724) or N,N-dimethylformamide (DMF).

-

Conditions: The reaction mixture would be heated to reflux for several hours. The progress of the reaction could be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture would be cooled to room temperature, and the precipitated product collected by filtration. The crude product would then be washed with a cold solvent like diethyl ether to remove unreacted starting materials and subsequently purified by recrystallization to yield the desired indolenium salt.

2.1.2. Synthesis of 2-chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde

This intermediate is commonly synthesized via the Vilsmeier-Haack reaction using cyclohexanone (B45756) as the starting material.[2]

Experimental Protocol:

-

Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) is added dropwise to a cooled solution of N,N-dimethylformamide (DMF) in a chlorinated solvent like dichloromethane (B109758) (DCM) to form the Vilsmeier reagent.[2]

-

Reaction with Cyclohexanone: Cyclohexanone is then added to the Vilsmeier reagent, and the mixture is heated to reflux for several hours.[1]

-

Work-up and Purification: After cooling, the reaction mixture is carefully poured into ice water and allowed to stand, leading to the precipitation of the product. The solid is collected by filtration, washed with water, and can be further purified by recrystallization.[1]

| Intermediate | Synthesis Method | Key Reagents |

| 1,1-dimethyl-3-(4-carboxybenzyl)-2H-benzo[e]indolium bromide | Alkylation of 1,1,2-trimethyl-1H-benzo[e]indole | 4-(bromomethyl)benzoic acid, Acetonitrile/DMF |

| 2-chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde | Vilsmeier-Haack reaction | Cyclohexanone, POCl₃, DMF, DCM |

Final Condensation to Yield this compound

The final step in the synthesis of this compound involves the condensation of two equivalents of the substituted indolenium salt with one equivalent of the dialdehyde intermediate.

Experimental Protocol (General):

-

Reaction: The 1,1-dimethyl-3-(4-carboxybenzyl)-2H-benzo[e]indolium bromide and 2-chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde would be dissolved in a mixture of acetic anhydride (B1165640) and acetic acid, or another suitable solvent system. A base, such as sodium acetate, is typically added to facilitate the condensation.

-

Conditions: The reaction mixture is heated, often to reflux, for a period of time until the reaction is complete, which can be monitored by the appearance of the characteristic deep green color of the cyanine dye and confirmed by UV-Vis-NIR spectroscopy.[3]

-

Work-up and Purification: After cooling, the crude dye is typically precipitated by the addition of a non-polar solvent or by pouring the reaction mixture into water. The solid product is collected by filtration and washed with appropriate solvents. Further purification is often necessary and can be achieved by column chromatography on silica (B1680970) gel to obtain the final product with high purity.

Applications in Photothermal and Photodynamic Therapy

This compound has emerged as a promising agent for photothermal therapy (PTT) and photodynamic therapy (PDT), two non-invasive cancer treatment modalities that utilize light to induce cell death.

Mechanism of Action

-

Photothermal Therapy (PTT): Upon irradiation with near-infrared light (typically around 808 nm), this compound absorbs the light energy and efficiently converts it into heat. This localized hyperthermia leads to the thermal ablation of cancer cells.[4][5]

-

Photodynamic Therapy (PDT): In the presence of oxygen, the excited state of this compound can transfer its energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen. These ROS are cytotoxic and induce cell death through oxidative stress.[6]

The dual functionality of this compound as both a PTT and PDT agent makes it a valuable tool for synergistic cancer therapy.

Cellular Signaling Pathways

The ROS generated during PDT with this compound can trigger a cascade of cellular signaling events leading to apoptosis (programmed cell death). While specific pathways for this compound are still under investigation, the general mechanism for PDT-induced apoptosis involves:

-

Mitochondrial Damage: ROS can directly damage mitochondrial membranes, leading to the release of cytochrome c.

-

Caspase Activation: Cytochrome c release initiates the activation of a cascade of caspases, which are proteases that execute the apoptotic program.

-

DNA Fragmentation and Cell Death: Activated caspases lead to the cleavage of cellular proteins and the fragmentation of DNA, ultimately resulting in cell death.

Furthermore, the hyperthermia induced by PTT can also lead to protein denaturation, disruption of cellular membranes, and induction of apoptosis.

References

- 1. Synthesis routes of 2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde [benchchem.com]

- 2. 2-Chloro-3-(hydroxymethylene)cyclohex-1-ene-1-carbaldehyde | 61010-04-6 | Benchchem [benchchem.com]

- 3. Synthesis and Characterization of Heptamethine Cyanine Dyes [mdpi.com]

- 4. Near-infrared dye bound albumin with separated imaging and therapy wavelength channels for imaging-guided photothermal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Reactive Oxygen Species Generating Systems Meeting Challenges of Photodynamic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of IR-825 in Photothermal Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

IR-825, a near-infrared (NIR) cyanine (B1664457) dye, has emerged as a potent photothermal agent for cancer therapy. Its strong absorbance in the NIR region, coupled with a high photothermal conversion efficiency, allows for the precise and efficient ablation of tumor cells upon laser irradiation. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in photothermal therapy (PTT). We delve into the critical aspects of its photothermal energy conversion, cellular internalization, subcellular targeting, and the subsequent induction of various cell death pathways. This document synthesizes key quantitative data into structured tables for comparative analysis and presents detailed experimental protocols for the methodologies cited. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and logical representation of the processes involved.

Core Mechanism of Action: From Light to Cell Death

The therapeutic efficacy of this compound in photothermal therapy is a multi-step process that begins with the absorption of near-infrared light and culminates in the destruction of cancer cells. The core mechanism can be dissected into three key stages:

-

Photothermal Conversion: this compound exhibits a strong absorption peak in the NIR window (around 808 nm), a region where biological tissues have minimal absorbance, allowing for deep tissue penetration of the excitation light. Upon irradiation with an 808 nm laser, the this compound molecules absorb photons, transitioning to an excited electronic state. This excess energy is then rapidly dissipated as heat through non-radiative decay processes. This efficient conversion of light to heat is the fundamental principle behind its photothermal effect.

-

Cellular Uptake and Subcellular Localization: For effective PTT, this compound needs to be efficiently taken up by cancer cells and accumulate at strategic subcellular locations. Due to its hydrophobic nature, this compound is often encapsulated within nanoparticles (NPs) to enhance its stability, biocompatibility, and cellular uptake. These this compound-loaded NPs are typically internalized by cancer cells through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. Once inside the cell, studies have shown that these nanoparticles can localize to critical organelles such as the mitochondria and endoplasmic reticulum .[1][2] This targeted localization is crucial as it positions the heat source in close proximity to vital cellular machinery, amplifying the therapeutic effect.

-

Induction of Cell Death: The localized hyperthermia generated by this compound upon laser irradiation triggers a cascade of events leading to cell death. The primary mode of cell death induced by PTT is often a combination of apoptosis and necrosis, depending on the temperature achieved.

-

Apoptosis: At milder temperatures, the heat stress can initiate the intrinsic apoptotic pathway. This involves the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, with caspase-3 being the key executioner caspase, ultimately leading to controlled cell death.

-

Necrosis: At higher temperatures, the intense heat can cause irreversible damage to cellular structures, leading to membrane rupture and uncontrolled cell lysis, a process known as necrosis.

-

Immunogenic Cell Death (ICD): Importantly, PTT with this compound has been shown to induce immunogenic cell death.[3][4][5][6][7] This form of apoptosis is characterized by the release of damage-associated molecular patterns (DAMPs), such as surface-exposed calreticulin (B1178941) (CRT), and the secretion of high-mobility group box 1 (HMGB1) and ATP. These DAMPs act as "eat-me" signals, promoting the maturation of dendritic cells (DCs) and the subsequent activation of an antitumor immune response. This immune activation can lead to the eradication of residual cancer cells and the development of immunological memory against the tumor.

-

Quantitative Data

The following tables summarize key quantitative parameters related to the performance of this compound in photothermal therapy, compiled from various studies.

Table 1: Photothermal Conversion Efficiency and Drug Loading of this compound Nanoparticles

| Nanoparticle Formulation | This compound Loading Rate (%) | Photothermal Conversion Efficiency (η, %) | Reference |

| PEG-PLD(IR825) nanomicelles | ~21.0 | Not specified | [1] |

| FEPT (modified this compound) | Not applicable | 56.8 | [8] |

| IR-820 PLGA NPs | Not specified | Not specified | [9] |

| Gold Nanorods | Not applicable | 21.3 (at 980 nm) | |

| Cys-CuS NPs | Not applicable | 38.0 (at 980 nm) | [10] |

Table 2: In Vitro Temperature Increase Induced by this compound Nanoparticles

| Nanoparticle Formulation | Concentration | Laser Power Density | Irradiation Time (min) | Temperature Increase (°C) | Reference |

| IR-820 PLGA NPs | 20-120 µM | 5.3 W/cm² | Not specified | 6 - 20.4 | [9] |

| IR-820 PLGA NPs | 20-120 µM | 14.1 W/cm² | Not specified | 8 - 33.6 | [9] |

| IR-820 PLGA NPs | 20-120 µM | 21.2 W/cm² | Not specified | 10.2 - 35 | [9] |

| DOX-loaded stealth liposome (B1194612) with IR825 | Not specified | 0.5 W/cm² | Not specified | Not specified | |

| AuNR@IR780/DOX-RGD-PEG NPs | Various | 808 nm laser | 5 | Not specified |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Synthesis of this compound Loaded Nanoparticles (General Protocol)

This protocol outlines a general procedure for encapsulating this compound into polymeric nanoparticles using the nanoprecipitation method.

-

Preparation of Organic Phase: Dissolve a specific amount of the chosen polymer (e.g., PLGA) and this compound in a water-miscible organic solvent (e.g., acetone, acetonitrile).

-

Preparation of Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol (PVA), Pluronic F68).

-

Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant stirring. The rapid solvent diffusion will cause the polymer to precipitate, encapsulating the this compound.

-

Solvent Evaporation: Stir the resulting nano-suspension overnight at room temperature to allow for the complete evaporation of the organic solvent.

-

Nanoparticle Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove any unencapsulated this compound and excess stabilizer.

-

Resuspension and Storage: Resuspend the purified nanoparticles in an appropriate buffer or deionized water and store at 4°C.

In Vitro Photothermal Therapy

This protocol describes a typical in vitro experiment to assess the photothermal efficacy of this compound nanoparticles.

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Nanoparticle Incubation: Replace the culture medium with fresh medium containing various concentrations of this compound loaded nanoparticles. Incubate for a predetermined time (e.g., 4, 12, or 24 hours) to allow for cellular uptake.

-

Laser Irradiation: Following incubation, wash the cells with PBS to remove any non-internalized nanoparticles. Add fresh culture medium and irradiate the designated wells with an 808 nm NIR laser at a specific power density (e.g., 1.0 W/cm²) for a set duration (e.g., 5 minutes).

-

Cell Viability Assessment: After irradiation, incubate the cells for another 24 hours. Assess cell viability using a standard MTT assay or a live/dead staining kit.

Apoptosis Assay using Annexin V/PI Staining

This protocol details the procedure for quantifying apoptosis and necrosis using flow cytometry.

-

Cell Treatment: Treat cells with this compound nanoparticles and laser irradiation as described in the in vitro PTT protocol. Include appropriate controls (untreated cells, cells with nanoparticles only, cells with laser only).

-

Cell Harvesting: After the desired incubation period post-treatment, harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all apoptotic cells are included.

-

Cell Washing: Wash the collected cells twice with cold PBS by centrifugation.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blot Analysis for Apoptosis Markers

This protocol describes the detection of key apoptotic proteins by western blotting.

-

Protein Extraction: Following treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence Staining for DAMPs

This protocol details the visualization of calreticulin exposure and HMGB1 release by immunofluorescence microscopy.

-

Cell Seeding and Treatment: Seed cells on glass coverslips and treat them with this compound nanoparticles and laser irradiation.

-

Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization (for intracellular targets like HMGB1): Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against calreticulin or HMGB1 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides with an anti-fade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence or confocal microscope.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes in this compound mediated photothermal therapy.

Caption: Experimental workflow for the preparation and in vitro evaluation of this compound nanoparticles in photothermal therapy.

Caption: Cellular uptake and subcellular localization of this compound nanoparticles.

Caption: Intrinsic apoptosis signaling pathway induced by this compound mediated photothermal therapy.

Caption: Immunogenic cell death (ICD) pathway initiated by this compound mediated photothermal therapy.

Conclusion

This compound is a highly promising photothermal agent with a well-defined mechanism of action that leverages the principles of photothermal conversion, targeted cellular delivery, and the induction of multiple cell death pathways. Its ability to trigger not only direct tumor cell killing through apoptosis and necrosis but also to stimulate a robust antitumor immune response through immunogenic cell death positions it as a valuable tool in the development of next-generation cancer therapies. The continued development of novel nanoparticle formulations to enhance the delivery and efficacy of this compound, combined with a deeper understanding of the intricate signaling pathways it modulates, will undoubtedly pave the way for its successful clinical translation. This guide provides a foundational resource for researchers and professionals dedicated to advancing the field of photothermal therapy.

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. Immunogenic cancer cell death selectively induced by near infrared photoimmunotherapy initiates host tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunogenic Cell Death Induction by Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of immunogenic cell death and potential applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to IR-825 in Biomedical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-825 is a near-infrared (NIR) cyanine (B1664457) dye that has garnered significant attention in biomedical research for its potent photothermal and fluorescent properties. When encapsulated within nanoparticles, this compound serves as a versatile agent for a range of applications, primarily in oncology. This technical guide provides a comprehensive overview of the utilization of this compound, focusing on its role in photothermal therapy (PTT), bioimaging, and as a component of advanced drug delivery systems. We will delve into its physicochemical characteristics, experimental methodologies, and the underlying biological responses.

Core Applications of this compound

The primary applications of this compound in biomedical research are centered on its ability to absorb near-infrared light and convert it into heat, a process known as photothermal conversion. This property is harnessed for:

-

Photothermal Therapy (PTT): The localized heat generated by this compound upon NIR laser irradiation can induce hyperthermia in tumor tissues, leading to cancer cell death.

-

Bioimaging: this compound exhibits fluorescence, enabling its use as a contrast agent for in vivo imaging to track the biodistribution of nanoparticles and visualize tumor tissues.

-

Drug Delivery: Nanoparticles loaded with this compound can be further engineered to carry chemotherapeutic agents, allowing for combination chemo-photothermal therapy.

Physicochemical and Photothermal Properties

This compound is a hydrophobic molecule that requires encapsulation in nanocarriers, such as polymeric micelles or human serum albumin (HSA) nanoparticles, to ensure its stability and bioavailability in physiological environments.

| Property | Value/Description | Reference |

| Maximum Absorption (λmax) | ~808 nm | [1] |

| Fluorescence Emission | pH-dependent | |

| Drug Loading Rate (in PEG-PLD nanomicelles) | ~21.0% | [2] |

| Photothermal Conversion Efficiency (PCE) | High (Specific value for this compound nanoparticles not available in the provided search results) | [2] |

Experimental Protocols

Synthesis of this compound-Loaded Human Serum Albumin (HSA) Nanoparticles

This protocol is based on the desolvation method, a common technique for preparing albumin-based nanoparticles.

Materials:

-

Human Serum Albumin (HSA)

-

This compound dye

-

Glutaraldehyde (B144438) solution (8%)

-

Sodium chloride (NaCl) solution (10 mM)

-

Sodium hydroxide (B78521) (NaOH) solution (1 M)

-

Deionized water

Procedure:

-

Dissolve 100 mg of HSA in 2 mL of 10 mM NaCl solution.

-

Adjust the pH of the HSA solution to 8.0 using 1 M NaOH.

-

Dissolve this compound in ethanol.

-

Add the this compound ethanol solution dropwise to the HSA solution under constant magnetic stirring at a rate of 1 mL/min. The formation of nanoparticles will be indicated by the appearance of turbidity.

-

Continue stirring for an additional 30 minutes.

-

To stabilize the nanoparticles, add 120 µL of 8% glutaraldehyde solution and continue stirring for 24 hours at room temperature.

-

Purify the nanoparticles by centrifugation to remove unencapsulated this compound and other reagents.

-

Resuspend the purified nanoparticles in deionized water or a suitable buffer for further characterization and use.

Characterization:

-

Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).

-

Morphology: Visualized using Transmission Electron Microscopy (TEM).

-

Drug Loading Content and Encapsulation Efficiency: Quantified using UV-Vis spectroscopy by measuring the absorbance of the encapsulated this compound.

In Vivo Photothermal Therapy in a Murine Tumor Model

This protocol outlines a general procedure for evaluating the efficacy of this compound-based PTT in mice bearing subcutaneous tumors.

Materials:

-

Tumor-bearing mice (e.g., BALB/c mice with 4T1 breast cancer xenografts)

-

This compound-loaded nanoparticles suspended in sterile PBS

-

NIR laser with a wavelength of 808 nm

-

Infrared thermal imaging camera

-

Calipers for tumor measurement

Procedure:

-

Intravenously inject the tumor-bearing mice with the this compound nanoparticle suspension at a predetermined dose.

-

At a specified time point post-injection (e.g., 24 hours), to allow for nanoparticle accumulation in the tumor, anesthetize the mice.

-

Irradiate the tumor area with an 808 nm NIR laser at a specific power density (e.g., 1 W/cm²) for a set duration (e.g., 5-10 minutes).

-

Monitor the temperature of the tumor surface using an infrared thermal imaging camera during irradiation.

-

Measure the tumor volume using calipers at regular intervals (e.g., every 2 days) for a predefined period (e.g., 16 days) to assess tumor growth inhibition.

-

Monitor the body weight of the mice as an indicator of systemic toxicity.

-

At the end of the study, euthanize the mice and excise the tumors and major organs for histological analysis (e.g., H&E staining) and biodistribution studies.

Biological Responses to this compound Mediated Photothermal Therapy

Cellular Uptake Mechanisms

The cellular uptake of nanoparticles is a critical factor influencing their therapeutic efficacy. For albumin-based nanoparticles, uptake is often mediated by specific receptors overexpressed on cancer cells.

Human serum albumin (HSA) nanoparticles can be internalized by cancer cells through receptor-mediated endocytosis, involving receptors like gp60 and SPARC which are often overexpressed in tumors. This targeted uptake enhances the accumulation of the nanoparticles within the tumor cells.

Signaling Pathways in Photothermal Therapy-Induced Cell Death

Photothermal therapy can induce immunogenic cell death (ICD), a form of apoptosis that triggers an anti-tumor immune response. This process is characterized by the surface exposure of damage-associated molecular patterns (DAMPs), such as calreticulin (B1178941) (CRT) and the release of heat shock proteins (HSPs).

The heat generated during PTT induces stress in the endoplasmic reticulum (ER), leading to the translocation of calreticulin to the cell surface. This exposed calreticulin acts as an "eat-me" signal, promoting the phagocytosis of dying cancer cells by antigen-presenting cells (APCs), such as dendritic cells. Simultaneously, the release of HSPs acts as a "danger" signal to further activate APCs. Activated APCs then prime T-cells to recognize and attack remaining cancer cells, leading to a systemic anti-tumor immune response.

In Vivo Efficacy and Biodistribution

Studies have demonstrated the high efficacy of this compound-based photothermal therapy in preclinical models. For instance, intravenous administration of HSA-IR825 nanoparticles followed by NIR irradiation has been shown to achieve complete tumor ablation in mice.[1]

The biodistribution of nanoparticles is a critical factor for both efficacy and safety. While specific quantitative data for this compound nanoparticles is not extensively available in the provided search results, studies with other nanoparticles indicate that they tend to accumulate in organs of the reticuloendothelial system (RES), such as the liver and spleen. However, the enhanced permeability and retention (EPR) effect in tumors can lead to preferential accumulation at the tumor site. One study noted that this compound itself can be excreted via renal pathways.[1]

Conclusion

This compound is a promising near-infrared dye for biomedical research, particularly in the development of theranostic nanoparticles for cancer therapy. Its strong photothermal conversion, coupled with its fluorescent properties, enables simultaneous tumor ablation and imaging. The formulation of this compound into nanoparticles, especially those based on human serum albumin, enhances its stability, biocompatibility, and tumor-targeting capabilities. The induction of immunogenic cell death through this compound-mediated photothermal therapy further highlights its potential to not only directly kill cancer cells but also to stimulate a systemic anti-tumor immune response. Further research is warranted to fully elucidate the quantitative photothermal and biodistribution properties of various this compound nanoformulations and to translate these promising preclinical findings into clinical applications.

References

- 1. Near-infrared dye bound albumin with separated imaging and therapy wavelength channels for imaging-guided photothermal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Solubility and Stability of IR-825 Dye

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of IR-825, a near-infrared (NIR) fluorescent dye. This document is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields who utilize this compound in their work. The information is presented to facilitate experimental design and ensure the effective application of this dye.

Introduction to this compound Dye

This compound is a heptamethine cyanine (B1664457) dye that exhibits strong absorption and fluorescence in the near-infrared spectrum. Its chemical structure includes a carboxyl group, which allows for covalent conjugation to various molecules of interest, such as proteins, antibodies, and nanoparticles. This property, combined with its optical characteristics, makes this compound a valuable tool for a range of biomedical applications, including in vivo imaging and photothermal therapy.

Solubility Characteristics

The solubility of a fluorescent dye is a critical parameter for its practical application, influencing its formulation, delivery, and biological interactions. This section details the known solubility of this compound and provides a general protocol for determining its solubility in various solvents.

Quantitative Solubility Data

Limited quantitative solubility data for this compound is publicly available. The following table summarizes the known solubility in Dimethyl Sulfoxide (DMSO).

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 4.55 | 5.03 | May require ultrasonication and warming to 60°C. The use of new, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] |

Note: The molar concentration was calculated using the molecular weight of this compound (904.34 g/mol ).

Experimental Protocol for Solubility Determination

For solvents where quantitative data is unavailable, the following protocol, adapted from established methodologies for dye solubility testing, can be employed.

Objective: To determine the solubility of this compound in a specific solvent.

Materials:

-

This compound dye

-

Solvent of interest (e.g., water, ethanol, methanol, DMF, acetonitrile)

-

Vortex mixer

-

Bath sonicator

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound dye to a known volume of the solvent in a microcentrifuge tube.

-

Vortex the mixture vigorously for 2 minutes.

-

Sonicate the mixture in a bath sonicator for 30 minutes to facilitate dissolution.

-

Allow the mixture to equilibrate at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation.

-

-

Separation of Undissolved Dye:

-

Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved dye.

-

-

Quantification of Dissolved Dye:

-

Carefully collect a known volume of the supernatant.

-

Dilute the supernatant with the same solvent to a concentration that falls within the linear range of a spectrophotometer.

-

Measure the absorbance of the diluted solution at the maximum absorption wavelength of this compound (approximately 780-820 nm).

-

Calculate the concentration of the dissolved dye using a pre-determined calibration curve of this compound in the same solvent.

-

The solubility is then calculated by taking into account the dilution factor.

-

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway.

Thermal Stability

Thermal stability is the dye's resistance to decomposition at elevated temperatures. While specific thermal degradation data for this compound is not available, information on related heptamethine cyanine dyes suggests that they can undergo thermal truncation of their polymethine chain. [2][3][4][5] Storage Recommendations for this compound Stock Solutions:

-

-80°C: Stable for up to 6 months. [1]* -20°C: Stable for up to 1 month. [1] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Experimental Protocol for Thermal Stability Assessment (Thermogravimetric Analysis - TGA):

Objective: To determine the thermal decomposition profile of this compound.

Materials:

-

This compound solid powder

-

Thermogravimetric Analyzer (TGA)

-

Inert gas (e.g., Nitrogen)

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount of this compound powder into a TGA sample pan.

-

TGA Analysis:

-

Place the sample pan in the TGA furnace.

-

Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

-

-

Data Analysis:

-

Record the sample weight as a function of temperature.

-

The resulting TGA curve will show the temperature at which weight loss occurs, indicating decomposition. The onset temperature of decomposition is a key indicator of thermal stability.

-

Logical Relationship in Thermal Stability Testing

Caption: Key components and outputs of a TGA experiment for thermal stability.

Summary and Recommendations

This guide has summarized the currently available information on the solubility and stability of this compound dye and provided detailed experimental protocols for researchers to determine these properties in their own laboratory settings.

Key Takeaways:

-

Solubility: this compound is soluble in DMSO, but quantitative data in other common solvents is lacking. The provided protocol can be used to determine its solubility in various media.

-

Stability: this compound stock solutions are stable for months when stored at low temperatures. Like other cyanine dyes, it is susceptible to photobleaching. Thermal degradation, particularly at elevated temperatures, can occur. The provided protocols for photostability and thermal stability assessment will allow for a comprehensive characterization.

For critical applications, it is highly recommended that researchers and drug development professionals perform their own solubility and stability studies under conditions that mimic their intended experimental setup. This will ensure the reliability and reproducibility of their results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mechanistic Insight into the Thermal “Blueing” of Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic Insight into the Thermal "Blueing" of Cyanine Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thermal Truncation of Heptamethine Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Core Properties and Applications of IR-825 Dye

This guide provides a comprehensive overview of the near-infrared (NIR) cyanine (B1664457) dye IR-825, with a focus on its excitation and emission spectra, relevant photophysical parameters, and its application in photothermal therapy. This document is intended for researchers, scientists, and drug development professionals working in areas requiring NIR fluorescence and photothermal conversion.

Core Photophysical Properties of this compound and Related Dyes

Quantitative data for the photophysical properties of this compound are essential for its effective application. While specific data for unconjugated this compound is not extensively available in the literature, the properties of the closely related dye, IR-820, and conjugated forms of this compound provide valuable insights. The following tables summarize the available data.

| Parameter | Value | Solvent | Notes |

| Molar Extinction Coefficient (ε) | ~198,181 M⁻¹cm⁻¹ | Methanol | Data for the closely related dye IR-820. |

| Absorption Maximum (λ_abs) | ~820 nm | Methanol | Data for the closely related dye IR-820. |

| Excitation Maximum (λ_ex) | ~780 nm | Aqueous Solution | For PEG-PLD conjugated this compound nanomicelles.[1] |

| Emission Maximum (λ_em) | ~850 nm | Methanol | Data for the closely related dye IR-820. |

| Emission Maximum (λ_em) | ~830 nm | Aqueous Solution | For PEG-PLD conjugated this compound nanomicelles, upon 780 nm excitation.[1] |

| Quantum Yield (Φ) | Not Reported | - | The quantum yield for the related dye IR-140 in ethanol (B145695) is 0.167. |

Note: The photophysical properties of cyanine dyes are known to be solvent-dependent. It is recommended to perform spectroscopic characterization in the specific solvent system used for your application.

Experimental Protocols

Detailed methodologies are crucial for the successful application and characterization of this compound. The following sections provide protocols for key experiments.

Spectroscopic Characterization of this compound

This protocol outlines the procedure for determining the absorption and fluorescence emission spectra of this compound.

1. Materials and Equipment:

-

This compound dye

-

Spectroscopic grade solvent (e.g., methanol, DMSO, PBS)

-

UV-Vis-NIR spectrophotometer

-

Fluorometer with NIR detection capabilities

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

2. Sample Preparation:

- Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO).

- From the stock solution, prepare a series of dilutions in the desired solvent to achieve absorbance values in the linear range of the spectrophotometer (typically 0.1 - 1.0).

3. Absorbance Measurement:

- Calibrate the spectrophotometer with the solvent blank.

- Measure the absorbance spectrum of each dilution over the desired wavelength range (e.g., 600-900 nm).

- Identify the wavelength of maximum absorbance (λ_abs).

4. Fluorescence Measurement:

- Using a fluorometer, excite the sample at its absorption maximum (λ_abs) or a suitable laser line (e.g., 780 nm).

- Record the emission spectrum over a suitable wavelength range (e.g., 800-950 nm).

- Identify the wavelength of maximum emission (λ_em).

5. Determination of Molar Extinction Coefficient:

- Using the Beer-Lambert law (A = εcl), plot absorbance at λ_abs versus concentration.

- The molar extinction coefficient (ε) is the slope of the resulting linear fit.

6. Determination of Quantum Yield (Relative Method):

- Select a suitable NIR dye standard with a known quantum yield in the same solvent (e.g., IR-140 in ethanol, Φ = 0.167).

- Prepare solutions of both the this compound sample and the standard with closely matched absorbance values at the same excitation wavelength.

- Measure the fluorescence emission spectra of both the sample and the standard under identical instrument settings.

- Calculate the quantum yield of this compound using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)² where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Synthesis of this compound Loaded PLGA Nanoparticles for Photothermal Therapy

This protocol describes the preparation of this compound encapsulated poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method.

1. Materials:

-

This compound dye

-

PLGA (poly(lactic-co-glycolic acid))

-

Dichloromethane (DCM)

-

Poly(vinyl alcohol) (PVA) solution (e.g., 5% w/v in water)

-

Deionized water

-

Sonicator

-

Magnetic stirrer

2. Procedure:

- Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in DCM.

- Aqueous Phase Preparation: Prepare an aqueous solution of PVA.

- Emulsification: Add the organic phase to the aqueous phase under vigorous stirring, followed by sonication on an ice bath to form an o/w emulsion.

- Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

- Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

- Washing: Wash the nanoparticles with deionized water multiple times to remove excess PVA and unencapsulated dye.

- Resuspension: Resuspend the final nanoparticle pellet in the desired buffer or medium for further use.

Signaling Pathways and Experimental Workflows

This compound is a potent photothermal agent, and its application in cancer therapy typically involves its encapsulation within nanoparticles to facilitate delivery to tumor cells. The following diagrams illustrate the key workflows and cellular processes involved.

Caption: Experimental workflow for the synthesis of this compound loaded nanoparticles and subsequent in vitro photothermal therapy.

The cellular uptake of these nanoparticles is a critical step for their therapeutic efficacy. This process typically occurs through endocytosis, a mechanism by which cells internalize external materials.

Caption: Cellular uptake and photothermal action of this compound loaded nanoparticles.

Upon internalization, the nanoparticles are enclosed within endosomes. For effective therapy, the nanoparticles need to escape from the endo-lysosomal pathway to release their cargo into the cytoplasm. Once in the cytoplasm, the this compound can localize in organelles such as the mitochondria and endoplasmic reticulum.[1] Subsequent irradiation with a near-infrared laser (e.g., 808 nm) triggers the photothermal properties of this compound, leading to localized hyperthermia and ultimately inducing cancer cell death, primarily through apoptosis.

References

A Technical Guide to the Photophysical Properties of IR-825

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core photophysical properties of IR-825, a near-infrared (NIR) cyanine (B1664457) dye. With its strong absorbance in the NIR region, this compound is a molecule of significant interest for a range of applications, including as a photosensitizer in photothermal therapy (PTT) and photodynamic therapy (PDT) for cancer treatment.[1][2] This document details its molar extinction coefficient and quantum yield, provides comprehensive experimental protocols for their determination, and visualizes key workflows and therapeutic pathways.

Core Photophysical Data: this compound

The photophysical properties of cyanine dyes like this compound are highly sensitive to their environment, including the solvent and whether they are encapsulated in delivery systems like nanoparticles. The following table summarizes key quantitative data available for this compound and related indocyanine green (ICG) dyes, which share a similar structural backbone.

| Parameter | Value | Solvent/Medium | Wavelength (nm) | Source |

| Molar Extinction Coefficient (ε) | ~1.9 x 10⁵ M⁻¹cm⁻¹ | Ethanol (EtOH) | 787 | [3] |

| 2.621 x 10⁵ M⁻¹cm⁻¹ | Water (6.5 µM) | 780 | [4] | |

| 3.5 x 10⁵ M⁻¹cm⁻¹ | Intralipid Solution | 780 | [4] | |

| 2.42 x 10⁴ M⁻¹cm⁻¹ | Water (6.5 µM) | 830 | [4] | |

| 1.61 x 10⁵ M⁻¹cm⁻¹ | Intralipid Solution | 830 | [4] | |

| Fluorescence Quantum Yield (Φf) | 0.132 | Ethanol (EtOH) | - | [3] |

Note: Values for ICG are often used as a reference for related NIR dyes. The molar extinction coefficient and quantum yield can vary significantly based on dye concentration, aggregation state, and the specific solvent or nanoparticle formulation used.[5]

Experimental Protocols

Accurate characterization of the molar extinction coefficient and quantum yield is critical for developing and applying photosensitizers. The following sections provide detailed methodologies for these essential measurements.

Protocol 1: Determination of Molar Extinction Coefficient (ε)

This protocol outlines the determination of ε using UV-Vis-NIR absorption spectroscopy, based on the Beer-Lambert Law (A = εcl).[6]

Objective: To determine the molar extinction coefficient of this compound at its maximum absorption wavelength (λmax).

Materials:

-

This compound

-

High-purity solvent (e.g., Ethanol, DMSO, or water)

-

Calibrated UV-Vis-NIR spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Analytical balance and volumetric flasks for preparing a stock solution

-

Micropipettes

Methodology:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution.

-

Serial Dilutions: Prepare a series of at least five dilutions from the stock solution. The concentrations should be chosen to yield absorbance values between 0.1 and 1.0 to ensure linearity.[6]

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to stabilize.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer to record a baseline. This "blank" measurement subtracts the absorbance of the solvent and the cuvette.[6]

-

Absorbance Measurement:

-

Starting with the most dilute sample, rinse the cuvette with a small amount of the solution before filling it.

-

Place the cuvette in the spectrophotometer and record the full absorption spectrum to identify the λmax.

-

Measure the absorbance of each dilution at the determined λmax.[6]

-

-

Data Analysis:

-

Plot a graph of absorbance at λmax (y-axis) versus concentration in mol/L (x-axis).

-

Perform a linear regression on the data points.

-

According to the Beer-Lambert Law, the slope of the resulting line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹.[6]

-

Protocol 2: Determination of Fluorescence Quantum Yield (Φf)

This protocol describes the relative method for determining the fluorescence quantum yield, which involves comparing the fluorescence of the sample to a standard with a known quantum yield.[7][8]

Objective: To determine the fluorescence quantum yield of this compound relative to a known standard.

Materials:

-

This compound

-

A suitable quantum yield standard (e.g., IR-125 or another dye with a known Φf in the same solvent and spectral region)[3]

-

High-purity solvent (the same for both sample and standard)

-

UV-Vis-NIR spectrophotometer

-

Spectrofluorometer with a corrected emission channel

-

Quartz cuvettes (1 cm path length)

Methodology:

-

Solution Preparation: Prepare a series of dilutions for both this compound (the sample) and the reference standard in the same solvent. The concentrations should be adjusted to yield absorbance values below 0.1 at the excitation wavelength to minimize reabsorption effects.[7]

-

Absorbance Measurement: Using the spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the chosen excitation wavelength.

-

Fluorescence Measurement:

-

Set the spectrofluorometer to the same excitation wavelength used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each dilution of the sample and the standard. Ensure experimental conditions (e.g., slit widths) are identical for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each recorded spectrum.

-

Plot the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis) for both the sample and the standard.

-

Determine the slope of the linear fit for both plots.

-

Calculate the quantum yield of the sample (ΦS) using the following equation:[8]

ΦS = ΦR * (SlopeS / SlopeR) * (nS² / nR²)

Where:

-

ΦR is the quantum yield of the reference standard.

-

SlopeS and SlopeR are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the sample and reference, respectively.

-

nS and nR are the refractive indices of the sample and reference solutions (if the solvents are the same, this term is 1).

-

-

Therapeutic Signaling Pathway

This compound is primarily utilized as a phototherapeutic agent that can mediate both photothermal and photodynamic effects.[1][9] Upon irradiation with NIR light (e.g., 808 nm laser), this compound converts light energy into either heat (photothermal effect) or reactive oxygen species (photodynamic effect), both of which induce cancer cell death.[1]

The synergistic action of PTT and PDT can be particularly effective. PTT-induced hyperthermia can damage hypoxic tumor regions that are often resistant to oxygen-dependent PDT.[10] This dual-modality action provides a powerful mechanism for tumor ablation.

References

- 1. medkoo.com [medkoo.com]

- 2. Synergistic chemo-photothermal cancer therapy of pH-responsive polymeric nanoparticles loaded IR825 and DTX with charge-reversal property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Emission and absorption properties of indocyanine green in Intralipid solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optical Absorption of Indocyanine Green (ICG) [omlc.org]

- 6. benchchem.com [benchchem.com]

- 7. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]

- 8. edinst.com [edinst.com]

- 9. researchgate.net [researchgate.net]

- 10. Photodynamic and Photothermal Therapies: Synergy Opportunities for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Uptake Mechanisms of IR-825 Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cellular uptake mechanisms governing IR-825 nanoparticles. As a potent near-infrared dye, this compound is increasingly incorporated into nanoparticle formulations for photothermal therapy (PTT) and photodynamic therapy (PDT) in cancer research. Understanding how these nanoparticles enter cells is critical for optimizing their design, enhancing therapeutic efficacy, and ensuring safety. This document details the primary endocytic pathways, presents relevant quantitative data, provides comprehensive experimental protocols, and visualizes key processes and pathways.

Physicochemical Properties and Their Impact on Cellular Uptake

The journey of a nanoparticle into a cell is fundamentally dictated by its physical and chemical characteristics. Properties such as size, surface charge (zeta potential), and the nanoparticle's core composition and surface modifications collectively determine the primary internalization route.[1][2] While specific data for a single, universal "this compound nanoparticle" is not feasible due to the vast diversity in formulations (e.g., liposomes, polymeric micelles, albumin-based nanoparticles), the following table summarizes typical physicochemical parameters from various nanoparticle systems and their expected influence on cellular uptake.[2][3]

Table 1: Physicochemical Properties of Nanoparticles and Their Influence on Cellular Uptake

| Property | Typical Range for Nanoparticles | Measurement Technique(s) | Impact on Cellular Uptake |

| Hydrodynamic Diameter | 10 - 200 nm | Dynamic Light Scattering (DLS) | Size is a critical determinant. Particles around 50 nm often exhibit maximal uptake.[4] Larger particles (>200 nm) may favor macropinocytosis, while smaller particles can utilize clathrin- or caveolae-mediated pathways.[5] |

| Zeta Potential | -50 mV to +50 mV | Electrophoretic Light Scattering (ELS) | Cationic (positive) surfaces often enhance uptake due to electrostatic interactions with the negatively charged cell membrane, frequently leading to clathrin-mediated endocytosis.[6][7] |

| Polydispersity Index (PDI) | 0.05 - 0.7 | Dynamic Light Scattering (DLS) | A PDI value < 0.3 indicates a homogenous population, which is crucial for reproducible uptake studies.[3] |

| Surface Chemistry | PEGylation, ligand conjugation, etc. | Varies (e.g., NMR, FTIR) | PEGylation can reduce non-specific protein adsorption (opsonization), prolonging circulation and potentially reducing uptake by phagocytic cells.[4] Targeting ligands (e.g., transferrin, folate) can direct nanoparticles to specific receptor-mediated endocytic pathways.[8] |

Primary Cellular Uptake Mechanisms

Nanoparticles are predominantly internalized by cells through a process called endocytosis, an active, energy-dependent mechanism where the cell engulfs external substances.[4][9] The main pathways relevant to nanoparticles of the size typically used for this compound delivery are clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[8][10][11]

Clathrin-Mediated Endocytosis (CME)

This is a major and well-studied pathway for the uptake of nutrients and signaling molecules. It involves the recruitment of clathrin proteins to the plasma membrane, which then self-assemble into a cage-like structure, forcing the membrane to invaginate and form a clathrin-coated vesicle (~120 nm in diameter).[4][8] Positively charged nanoparticles and those functionalized with ligands like transferrin are often internalized via this route.[6][8]

Diagram 1: Clathrin-Mediated Endocytosis Pathway.

Caveolae-Mediated Endocytosis (CvME)

Caveolae are small (50-80 nm), flask-shaped invaginations in the plasma membrane rich in cholesterol and sphingolipids, characterized by the protein caveolin-1.[12] This pathway is often implicated in the uptake of smaller nanoparticles and certain biomolecules like albumin.[4][13] A key feature of CvME is its potential to bypass the harsh acidic environment of lysosomes, which can be advantageous for delivering sensitive drug cargoes.[12]

Diagram 2: Caveolae-Mediated Endocytosis Pathway.

Macropinocytosis

Macropinocytosis is a non-specific, actin-driven process where the cell forms large, irregular membrane protrusions called "ruffles" that engulf large volumes of extracellular fluid.[8][14] This creates large vesicles known as macropinosomes (0.2–5 µm). This pathway is typically responsible for the uptake of larger nanoparticles or nanoparticle aggregates.[8] Certain cancer cells, particularly those with KRAS mutations, exhibit elevated rates of macropinocytosis to scavenge for nutrients, a feature that can be exploited for nanoparticle delivery.[15]

Diagram 3: Macropinocytosis Pathway.

Experimental Protocols for Studying Cellular Uptake

To elucidate the specific mechanisms by which this compound nanoparticles enter cells, a series of in vitro experiments are required. The following section details the protocols for three key assays.

General Experimental Workflow

The overall process for investigating nanoparticle uptake involves nanoparticle characterization, assessing cytotoxicity to determine safe concentrations, quantifying uptake, and then using inhibitors to identify the specific endocytic pathways involved.

Diagram 4: General Experimental Workflow.

Protocol: Cell Viability (MTT) Assay

Before quantifying uptake, it's crucial to determine the concentration range of the this compound nanoparticles that is not cytotoxic to the cells under investigation. The MTT assay is a standard colorimetric method for this purpose.[16][17][18]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Nanoparticle Treatment: Prepare serial dilutions of the this compound nanoparticles in complete culture medium. Remove the old medium from the wells and replace it with 100 µL of the nanoparticle-containing medium. Include untreated cells as a control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[18]

-

Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

-

Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control cells: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Protocol: Cellular Uptake Quantification by Flow Cytometry

Flow cytometry provides a high-throughput method to quantify the fluorescence of thousands of individual cells, making it ideal for measuring the uptake of fluorescently-labeled nanoparticles like those containing this compound.[19][20][21]

-

Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to 70-80% confluency.

-

Nanoparticle Incubation: Treat the cells with a non-toxic concentration of this compound nanoparticles (determined from the MTT assay) for a specific time course (e.g., 1, 2, 4, and 24 hours) at 37°C. Include an untreated cell sample as a negative control.

-

Cell Harvesting: After incubation, wash the cells three times with ice-cold PBS to remove non-internalized nanoparticles.

-

Trypsinization: Add trypsin to detach the cells from the plate. Once detached, add complete medium to neutralize the trypsin.

-

Cell Pelleting: Transfer the cell suspension to a flow cytometry tube and centrifuge (e.g., at 300 x g for 5 minutes) to pellet the cells.

-

Resuspension: Discard the supernatant and resuspend the cell pellet in 300-500 µL of cold PBS or flow cytometry buffer (e.g., PBS with 1% BSA).

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer equipped with the appropriate lasers and filters for this compound excitation and emission. Gate the live cell population based on forward and side scatter.

-

Data Analysis: Quantify the uptake by measuring the mean fluorescence intensity (MFI) of the cell population. The increase in MFI compared to the untreated control cells is proportional to the amount of internalized nanoparticles.[20]

Protocol: Endocytosis Inhibition Assay

This assay is used to identify the specific endocytic pathways involved in nanoparticle uptake by using chemical inhibitors that block distinct mechanisms.[22][23]

-

Cell Seeding: Seed cells in a multi-well plate as described for the flow cytometry protocol.

-

Inhibitor Pre-treatment: One hour before adding the nanoparticles, replace the culture medium with fresh medium containing one of the specific endocytosis inhibitors.[22] (See Table 2 for common inhibitors and concentrations). Also, include a control group incubated at 4°C, as endocytosis is an energy-dependent process that is significantly reduced at low temperatures.[22]

-

Nanoparticle Incubation: After the pre-treatment period, add the this compound nanoparticles to the inhibitor-containing medium and incubate for a predetermined time (e.g., 2-4 hours).

-

Quantification: Harvest the cells and quantify the nanoparticle uptake using flow cytometry as described in the previous protocol.

-

Analysis: Compare the mean fluorescence intensity of cells treated with both an inhibitor and nanoparticles to cells treated with nanoparticles alone. A significant reduction in fluorescence in the presence of a specific inhibitor suggests that the corresponding pathway is involved in the uptake process.

Table 2: Common Inhibitors for Endocytosis Pathways

| Inhibitor | Target Pathway | Typical Concentration | Reference |

| Chlorpromazine | Clathrin-Mediated Endocytosis | 5 - 20 µg/mL | [22][24] |

| Genistein | Caveolae-Mediated Endocytosis | 200 - 300 µM | [22][25] |

| Amiloride | Macropinocytosis | 400 µM - 2 mM | [22][25] |

| Incubation at 4°C | All Energy-Dependent Uptake | N/A | [22] |

Note: The optimal, non-toxic concentration of each inhibitor should be determined empirically for each cell line using an MTT assay prior to the inhibition experiment.[23]

References

- 1. Techniques for physicochemical characterization of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Targeting of nanoparticles to the clathrin-mediated endocytic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Shape-dependent cellular uptake of iron oxide nanorods: mechanisms of endocytosis and implications on cell labeling and cellular delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nanoparticles cellular uptake, trafficking, activation, toxicity and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJNANO - Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages [beilstein-journals.org]

- 11. Revealing macropinocytosis using nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Caveolae-mediated endocytosis of conjugated polymer nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Caveolae-mediated endocytosis of intratracheally instilled gold colloid nanoparticles at the air-blood barrier in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Macropinocytosis as a cell entry route for peptide-functionalized and bystander nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Intracellular nanoparticle delivery by oncogenic KRAS-mediated macropinocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. 2.11. Measurement of Cytotoxicity Using MTT Assay [bio-protocol.org]

- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 19. Nanoparticle uptake measured by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Endocytosis Inhibition Assay. [bio-protocol.org]

- 23. The Use of Inhibitors to Study Endocytic Pathways of Gene Carriers: Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Role of specific endocytic pathways in electrotransfection of cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

An In-Depth Technical Guide to IR-825 Dye: Conjugation Chemistry and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals